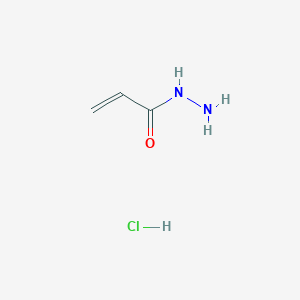Acrylohydrazide hydrochloride
CAS No.: 1707361-65-6
Cat. No.: VC8411024
Molecular Formula: C3H7ClN2O
Molecular Weight: 122.55
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1707361-65-6 |
|---|---|
| Molecular Formula | C3H7ClN2O |
| Molecular Weight | 122.55 |
| IUPAC Name | prop-2-enehydrazide;hydrochloride |
| Standard InChI | InChI=1S/C3H6N2O.ClH/c1-2-3(6)5-4;/h2H,1,4H2,(H,5,6);1H |
| Standard InChI Key | RERYAUXONVNXSK-UHFFFAOYSA-N |
| SMILES | C=CC(=O)NN.Cl |
| Canonical SMILES | C=CC(=O)NN.Cl |
Introduction
Molecular and Structural Characteristics
Acrylohydrazide hydrochloride is systematically named prop-2-enehydrazide hydrochloride, reflecting its acryloyl backbone and hydrazide functional group. The compound’s molecular weight is 122.55 g/mol, as calculated from its empirical formula. Its InChI identifier (InChI=1S/C3H6N2O.ClH/c1-2-3(6)5-4;/h2H,1,4H2,(H,5,6);1H) and InChI key (RERYAUXONVNXSK-UHFFFAOYSA-N) provide precise stereochemical details, confirming the E-configuration of the acryloyl group.
Table 1: Key Molecular Properties
The hydrochloride salt form significantly improves aqueous solubility compared to the parent acrylohydrazide, making it preferable for biological assays and industrial processes .
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthesis of acrylohydrazide hydrochloride typically involves a two-step process. First, acryloyl chloride reacts with hydrazine hydrate in ethanol at ambient temperature to yield acrylohydrazide. Subsequent treatment with hydrochloric acid produces the hydrochloride salt. Recent optimizations using triphenylphosphine (PPh₃) and sodium bicarbonate in a Wittig reaction have achieved yields exceeding 98% for intermediate esters, which are then hydrolyzed to the hydrazide .
Industrial Production
Industrial protocols scale this synthesis under controlled conditions to maintain purity. Recrystallization from ethanol or methanol is employed to isolate the hydrochloride salt, with stringent quality control measures to minimize byproducts such as unreacted hydrazine or residual solvents .
Chemical Reactivity and Functional Transformations
Acrylohydrazide hydrochloride participates in diverse reactions, driven by its electrophilic acryloyl group and nucleophilic hydrazide moiety:
-
Oxidation: Treatment with potassium permanganate or hydrogen peroxide oxidizes the double bond, yielding carboxylic acid derivatives.
-
Reduction: Sodium borohydride reduces the compound to propionohydrazide, a precursor for pharmaceutical intermediates.
-
Condensation Reactions: Condensation with aldehydes or ketones forms hydrazone derivatives, which exhibit promising electrochemical properties in optoelectronic materials . For example, reaction with fluoroacetophenone in ethanol catalyzed by HCl yields (2E,N’E)-N'-(1-(3-fluorophenyl)ethylidene)-3-(furan-2-yl)acrylohydrazide, a compound characterized by ¹H/¹³C NMR and HRMS .
Table 2: Representative Reaction Products
| Reagent | Product | Application |
|---|---|---|
| Benzaldehyde | N'-benzylidene derivative | Polymer crosslinker |
| Acetophenone | Hydrazone complex | Electroactive film |
| Hydrogen peroxide | Acrylic acid hydrazide | Drug conjugation |
Applications in Scientific Research
Polymer Chemistry
The compound’s acryloyl group enables radical polymerization, forming hydrogels used in controlled drug release systems. Copolymerization with N-isopropylacrylamide yields thermoresponsive materials for tissue engineering .
Biomedical Studies
Acrylohydrazide hydrochloride inhibits enzymes such as proteases by covalently binding to active sites, disrupting substrate recognition. Preliminary studies suggest antiproliferative effects against cancer cell lines, though mechanisms remain under investigation.
Industrial Uses
In agrochemical production, it serves as a crosslinking agent for polymer coatings on fertilizers, enhancing moisture resistance and nutrient retention .
Handling protocols mandate the use of personal protective equipment (PPE), including nitrile gloves and lab coats. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .
Comparative Analysis with Analogues
-
Acrylohydrazide: Lacks hydrochloride, reducing solubility in aqueous media.
-
Furan-2-yl acrylohydrazide: Incorporates a furan ring, enhancing conjugation for optoelectronic applications .
-
N-acylhydrazones: Broader biological activity but lower thermal stability.
The hydrochloride derivative’s balance of solubility and reactivity makes it uniquely suited for multidisciplinary applications.
Future Directions
Ongoing research aims to exploit acrylohydrazide hydrochloride in photodynamic therapy and conductive polymers. Advances in catalytic asymmetric synthesis could yield chiral hydrazide derivatives for enantioselective catalysis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume